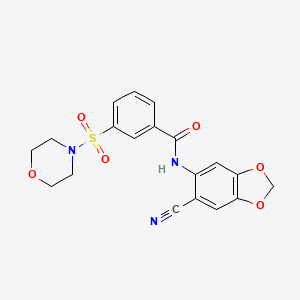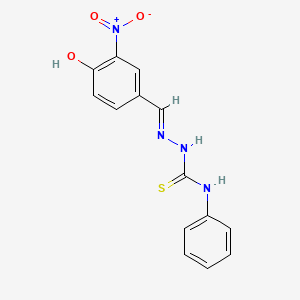
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the field of epigenetics. Epigenetics refers to the study of changes in gene expression that are not caused by alterations in the DNA sequence. BIX-01294 has been found to inhibit the activity of a specific enzyme called G9a, which is involved in the regulation of gene expression.
科学的研究の応用
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been shown to improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
作用機序
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects by inhibiting the activity of G9a, which is a histone methyltransferase. G9a is responsible for adding methyl groups to histone proteins, which can lead to the repression of gene expression. By inhibiting G9a, this compound can increase the expression of certain genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to improve the efficiency of iPSC generation by increasing the expression of pluripotency genes. In animal models of neurodegenerative diseases, this compound has been found to reduce neuronal cell death and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide in lab experiments is its specificity for G9a. This allows researchers to study the effects of inhibiting G9a without affecting other histone methyltransferases. However, this compound has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain cell types.
将来の方向性
There are several future directions for research involving N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the role of G9a in various diseases, including cancer and neurodegenerative diseases. Finally, there is a need for more studies to determine the optimal concentration and duration of this compound treatment in different cell types.
合成法
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide can be synthesized in a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted into 6-nitro-1,3-benzodioxole. This compound is then reacted with cyanide to form N-(6-cyano-1,3-benzodioxol-5-yl)amine. The final step involves the reaction of N-(6-cyano-1,3-benzodioxol-5-yl)amine with 3-(morpholin-4-ylsulfonyl)benzoyl chloride to form this compound.
特性
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c20-11-14-9-17-18(28-12-27-17)10-16(14)21-19(23)13-2-1-3-15(8-13)29(24,25)22-4-6-26-7-5-22/h1-3,8-10H,4-7,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOOOLUCMFZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(2-thienyl)acetamide](/img/structure/B6139663.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B6139670.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-methyl-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6139689.png)

![1-{[(3-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}cyclohexanol](/img/structure/B6139708.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139709.png)
![2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6139710.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B6139728.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6139745.png)